molecular formula C20H23NO2 B1614097 3-Methoxy-3'-piperidinomethyl benzophenone CAS No. 898792-64-8

3-Methoxy-3'-piperidinomethyl benzophenone

Cat. No.: B1614097
CAS No.: 898792-64-8
M. Wt: 309.4 g/mol
InChI Key: NUTNWMDAVYBCKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3’-piperidinomethyl benzophenone typically involves the following steps:

  • Formation of the Benzophenone Core: : The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction uses benzene and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Introduction of the Methoxy Group: : The methoxy group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the benzophenone core with methanol in the presence of a strong base like sodium hydride (NaH).

  • Attachment of the Piperidinomethyl Group: : The final step involves the introduction of the piperidinomethyl group through a Mannich reaction. This reaction uses formaldehyde, piperidine, and the methoxy-substituted benzophenone core in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of 3-Methoxy-3’-piperidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.

    Substitution: The methoxy and piperidinomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

3-Methoxy-3’-piperidinomethyl benzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. As a synthetic cannabinoid, it acts as a potent agonist of the cannabinoid receptors (CB1 and CB2) in the body. This interaction leads to the modulation of various signaling pathways, resulting in its psychoactive effects. The compound’s ability to bind to these receptors makes it valuable for studying the endocannabinoid system and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4’-piperidinomethyl benzophenone
  • 3-Methoxy-3’-morpholinomethyl benzophenone
  • 3-Methoxy-3’-pyrrolidinomethyl benzophenone

Uniqueness

3-Methoxy-3’-piperidinomethyl benzophenone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxy and piperidinomethyl groups contribute to its high affinity for cannabinoid receptors, making it a potent synthetic cannabinoid. This uniqueness sets it apart from other similar compounds and highlights its potential in various research applications.

Properties

IUPAC Name

(3-methoxyphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-23-19-10-6-9-18(14-19)20(22)17-8-5-7-16(13-17)15-21-11-3-2-4-12-21/h5-10,13-14H,2-4,11-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTNWMDAVYBCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643126
Record name (3-Methoxyphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-64-8
Record name (3-Methoxyphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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